2,6-Dichloropyridine-4-boronic acid pinacol ester
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Overview
Description
2,6-Dichloropyridine-4-boronic acid pinacol ester is an organoboron compound with the molecular formula C11H14BCl2NO2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyridine-4-boronic acid pinacol ester typically involves the reaction of 2,6-dichloropyridine with boronic acid in the presence of a base and a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloropyridine-4-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .
Common Reagents and Conditions
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,6-Dichloropyridine-4-boronic acid pinacol ester has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 2,6-Dichloropyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2,6-Dichloropyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern and reactivity. Similar compounds include:
- 2-Chloropyridine-4-boronic acid pinacol ester
- 3,5-Dichloropyridine-4-boronic acid pinacol ester
- 2,6-Dibromopyridine-4-boronic acid pinacol ester
These compounds share similar reactivity in Suzuki-Miyaura coupling but differ in their electronic and steric properties, which can influence reaction outcomes and selectivity .
Properties
Molecular Formula |
C11H16BCl2NO3 |
---|---|
Molecular Weight |
292.0 g/mol |
IUPAC Name |
(2,6-dichloropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C11H16BCl2NO3/c1-10(2,16)11(3,4)18-12(17)7-5-8(13)15-9(14)6-7/h5-6,16-17H,1-4H3 |
InChI Key |
OAIPPMAIVLYALK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)Cl)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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